molecular formula C8H11BrN2O B2874411 3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one CAS No. 2167532-74-1

3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one

Cat. No.: B2874411
CAS No.: 2167532-74-1
M. Wt: 231.093
InChI Key: ZPSLYZLWCMKKNZ-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is a heterocyclic compound featuring a bromine atom and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one typically involves the bromination of a suitable precursor, followed by cyclization to form the pyridazinone ring. One common method involves the reaction of 2-methylpropylamine with a brominated precursor under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A related compound with a similar bromine-containing structure.

    3-Bromo-2-methyl-1-propanol: Another brominated compound with different functional groups.

Uniqueness

3-Bromo-1-(2-methylpropyl)-1,6-dihydropyridazin-6-one is unique due to its combination of a bromine atom and a pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(2-methylpropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-11-8(12)4-3-7(9)10-11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSLYZLWCMKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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